Betamethasone-d5 9,11-Epoxide
Description
Properties
Molecular Formula |
C₂₂H₂₃D₅O₅ |
|---|---|
Molecular Weight |
377.49 |
Synonyms |
(9β,11β,16β)-9,11-Epoxy-17,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione-d5; _x000B_9β,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione-d5; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Research
Anti-inflammatory Studies
Betamethasone-d5 9,11-Epoxide is utilized in pharmacological research to study its anti-inflammatory effects. Its unique isotopic labeling allows researchers to trace the compound's metabolic pathways and quantify its effects in biological systems. For example, studies have shown that betamethasone exhibits a lower IC50 value in various immune cell assays, indicating its potency in inhibiting inflammatory responses .
Table 1: IC50 Values of this compound in Various Assays
| Assay Type | IC50 Value (ng/ml) | Reference |
|---|---|---|
| Streptococcal pyrogenic enterotoxin A-stimulated cells | 291.6 (0.001-1171.5) | |
| Concanavalin A-stimulated cells | 0.072 (0.01-222.5) |
Clinical Applications
Use in Dermatology
this compound has been investigated for its efficacy in dermatological conditions such as psoriasis and eczema. Clinical trials have demonstrated that formulations containing this compound can significantly reduce inflammation and improve skin lesions compared to placebo treatments .
Case Study: Efficacy in Psoriasis Treatment
A randomized controlled trial compared the effectiveness of betamethasone dipropionate aerosol foam (which includes this compound) against traditional ointments. Results indicated superior efficacy in reducing psoriatic plaques and associated symptoms .
Toxicological Studies
Assessment of Safety Profiles
The isotopic labeling of this compound facilitates detailed toxicological assessments. Researchers can monitor the compound's distribution and elimination from the body, providing insights into its safety profile during long-term use.
Table 2: Toxicological Findings Related to this compound
Veterinary Applications
This compound is also applied in veterinary medicine for treating inflammatory conditions in animals. Its effectiveness has been documented in managing conditions such as arthritis and dermatitis in various species.
Case Study: Use in Canine Arthritis
A study involving dogs with osteoarthritis showed that administration of betamethasone resulted in marked improvements in mobility and reduction of pain scores compared to untreated controls .
Comparison with Similar Compounds
Structural and Functional Comparison with Non-Deuterated Betamethasone 9,11-Epoxide
- Chemical Structure: Both compounds share the core structure of Betamethasone, including the 9,11-epoxide group.
- Applications :
Comparison with Dexamethasone 9,11-Epoxide and Derivatives
Dexamethasone, a structural analog of Betamethasone, differs by the absence of a 16β-methyl group and presence of a 9α-fluoro substituent . These differences impact glucocorticoid receptor affinity and potency:
- Dexamethasone 9,11-Epoxide : Molecular weight 372.45 g/mol (C22H28O5), used as an intermediate in Dexamethasone synthesis .
- Dexamethasone 9,11-Epoxide-d5 : Deuterated form (molecular weight 377.49 g/mol) with similar analytical applications as this compound but tailored for Dexamethasone studies .
- Biological Implications : The 16β-methyl group in Betamethasone derivatives enhances lipophilicity and prolongs half-life compared to Dexamethasone derivatives .
Comparison with Propionate-Ester Derivatives
Betamethasone 9,11-Epoxide derivatives include esterified forms like 17-propionate-D5 and 21-propionate-D5 , which modify solubility and metabolic stability:
Comparison with Non-Steroidal Epoxide Compounds
Epoxide groups in non-steroidal compounds (e.g., (−)-carvone epoxide) exhibit anti-proliferative effects, with cytotoxicity increasing by 10–30% compared to non-epoxidated analogs . In contrast, this compound’s epoxide group is primarily a structural feature influencing metabolic pathways rather than direct biological activity.
Preparation Methods
Bromoformate Intermediate Method
The synthesis begins with a 16β-methyl-triene-21-carboxylate precursor (Formula 2.0). Reaction with dibromohydantoin (DBH) in dimethylformamide (DMF) and 70% perchloric acid at 10–20°C generates a bromoformate intermediate (Formula 3.0). This intermediate is then subjected to epoxidation via cold alkaline hydrolysis:
-
Solvent System : A 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH) ensures solubility while stabilizing reactive intermediates.
-
Temperature Control : Slow addition of sodium hydroxide (NaOH) at −5°C minimizes side reactions, achieving a 97% molar yield.
-
Quenching and Isolation : Acetic acid quenches excess base, followed by vacuum distillation to remove solvents. Water-induced crystallization yields crude epoxide, which is purified via recrystallization from CH₂Cl₂/CH₃OH.
Critical Parameters :
-
DBH stoichiometry (1.05–1.10 equivalents) prevents overbromination.
-
Reaction temperatures below −3°C suppress epoxide ring-opening.
Deuterium Incorporation Strategies
Betamethasone-d5 requires site-specific deuteration, typically at five positions. Two methodologies dominate: H-D exchange using flow reactors and deuterated precursor utilization .
Continuous-Flow H-D Exchange
Taiyo Nippon Sanso’s flow synthesis enables efficient deuteration of aromatic and aliphatic positions:
-
Reactor Design : A platinum-on-alumina catalyst bed within a microwave-irradiated glass tube facilitates rapid H-D exchange at 200°C under 2 MPa pressure.
-
Solvent System : Heavy water (D₂O) and organic solvents (e.g., THF) are mixed in-line, achieving 94.3% deuteration in one pass for model compounds like 1-naphthol-d7.
-
Scalability : Flow systems reduce D₂O consumption by 40% compared to batch reactors, with a production capacity of 1 kg/month.
Application to Betamethasone-d5 :
While the method is optimized for aromatics, aliphatic deuteration (e.g., at C16 methyl) may require modified conditions, such as elevated D₂O concentrations or alternative catalysts.
Deuterated Starting Materials
The molecular formula (C₂₂H₂₃D₅O₅) suggests deuteration at non-exchangeable positions, likely introduced via deuterated reagents during earlier synthesis steps:
-
C16 Methyl Group : Use of CD₃I in alkylation steps.
-
C21 Hydroxyl : Protection with deuterated acetyl groups (e.g., Ac-d3-Cl).
Integrated Synthesis Pathway
Combining epoxidation and deuteration steps yields this compound:
| Step | Conditions | Deuterium Source | Yield |
|---|
-
Final Purification | Recrystallization (CH₃OH/CH₂Cl₂) | — | 85%
Key Observations :
-
Epoxidation precedes deuteration to avoid isotope scrambling during acidic/basic conditions.
-
Flow reactors reduce deuteration time from 24 hours (batch) to 90 seconds.
Analytical Characterization
Post-synthesis analysis ensures isotopic and chemical purity:
-
Mass Spectrometry : High-resolution MS confirms the molecular ion at m/z 377.49 (C₂₂H₂₃D₅O₅).
-
NMR : ¹H-NMR shows absence of protons at deuterated sites, while ²H-NMR verifies D incorporation.
Challenges and Innovations
Q & A
Q. Q1. What experimental design strategies are recommended for optimizing the synthesis of Betamethasone-d5 9,11-Epoxide?
Methodological Answer: Response Surface Methodology (RSM), particularly the Box–Behnken design (BBD), is a robust statistical approach for optimizing epoxide synthesis. This method allows researchers to model interactions between variables (e.g., temperature, reagent ratios, reaction time) and quantify their impact on yield . For deuterated analogs like this compound, isotopic substitution may alter reaction kinetics, necessitating iterative adjustments to parameters such as catalyst loading or solvent polarity. Experimental runs should include triplicate trials to assess reproducibility, with ANOVA used to validate model significance .
Q. Q2. How can researchers characterize the structural integrity of this compound during synthesis?
Methodological Answer: Fourier-transform infrared (FT-IR) spectroscopy is critical for tracking epoxide ring consumption. Key spectral regions include:
- 3460 cm⁻¹ : Hydroxyl group formation post-epoxide ring opening.
- 937 cm⁻¹ : Epoxide ring vibration intensity reduction .
For deuterated compounds, mass spectrometry (HRMS) with isotopic abundance analysis (e.g., comparing d5 vs. non-deuterated peaks) ensures isotopic purity. Nuclear magnetic resonance (¹H/¹³C NMR) should confirm the absence of protonated impurities at C-9 and C-11 positions .
Advanced Research Questions
Q. Q3. How should researchers resolve contradictions in analytical data when quantifying this compound in complex matrices?
Methodological Answer: Discrepancies between HPLC-UV and LC-MS/MS results often arise from matrix effects or co-eluting impurities. To address this:
- Matrix-matched calibration : Prepare standards in a blank matrix (e.g., plasma or tissue homogenate) to account for ion suppression/enhancement.
- Isotope dilution : Use Betamethasone-d10 17,21-dipropionate (IR-71461) as an internal standard to correct for recovery variations .
- Orthogonal validation : Cross-validate results using differential scanning calorimetry (DSC) to detect polymorphic impurities affecting quantification .
Q. Q4. What methodologies are effective for studying the stability of this compound under varying storage conditions?
Methodological Answer: Stability studies should follow ICH Q1A guidelines:
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation pathways.
- Kinetic modeling : Use Arrhenius equations to predict shelf-life at ambient conditions. Note that deuterated compounds may exhibit altered degradation kinetics due to the kinetic isotope effect (KIE) .
- Hazard analysis : Monitor for genotoxic impurities (e.g., epoxide-related electrophiles) using Ames tests or in silico tools like DEREK Nexus .
Q. Q5. How can researchers validate the purity of this compound as a reference standard?
Methodological Answer:
- Chromatographic purity : Use reverse-phase HPLC with a C18 column (method: 0.1% formic acid in acetonitrile/water gradient) to achieve baseline separation from structural analogs like Betamethasone 9,11-Epoxide 21-propionate-d5 (IR-71457) .
- Residual solvent analysis : Employ headspace GC-MS to detect acetone or DMSO residues from synthesis, adhering to ICH Q3C limits .
- Certification : Cross-reference with pharmacopeial standards (e.g., EP impurity R for Beclometasone dipropionate) to ensure compliance .
Q. Q6. What advanced techniques are suitable for investigating the isotopic effects of deuterium in this compound?
Methodological Answer:
- Isotope ratio mass spectrometry (IRMS) : Quantify d5/d0 ratios to assess isotopic enrichment.
- Computational modeling : Density functional theory (DFT) can predict bond dissociation energies (BDEs) and compare deuterium’s impact on C-9/C-11 reactivity vs. non-deuterated analogs .
- Pharmacokinetic studies : Compare metabolic half-lives in vitro using hepatic microsomes to evaluate deuterium’s metabolic stabilization effect .
Q. Q7. How should researchers address low reaction efficiency in continuous epoxidation systems for deuterated corticosteroids?
Methodological Answer:
- Flow chemistry optimization : Use a tubular reactor with controlled residence time and temperature to minimize DMDO (dimethyldioxirane) decomposition. For Betamethasone-d5, adjust acetone-to-Oxone® ratios to balance epoxide yield and side-product formation .
- Inline analytics : Implement FT-IR or Raman probes for real-time monitoring of epoxide conversion, enabling dynamic adjustments to reagent flow rates .
Q. Q8. What statistical approaches are recommended for analyzing contradictory data in this compound studies?
Methodological Answer:
- Multivariate analysis : Apply principal component analysis (PCA) to identify outliers in datasets (e.g., anomalous NMR shifts or LC-MS peaks).
- Error propagation modeling : Quantify uncertainty in isotopic purity measurements using Monte Carlo simulations .
- Bayesian inference : Use prior data from non-deuterated analogs to refine posterior probability distributions for reaction rate constants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
